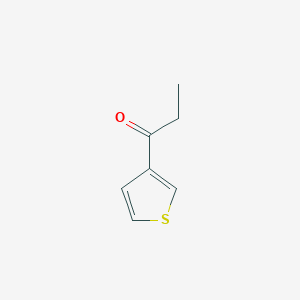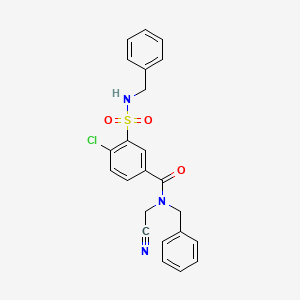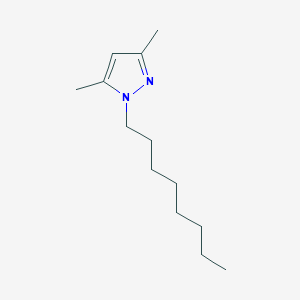
1-(Thiophen-3-yl)propan-1-one
Descripción general
Descripción
1-(Thiophen-3-yl)propan-1-one is an organic compound featuring a thiophene ring attached to a propanone group Thiophene is a five-membered aromatic ring containing a sulfur atom, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 1-(Thiophen-3-yl)propan-1-ol.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which 1-(Thiophen-3-yl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives act as serotonin antagonists, influencing neurotransmitter pathways involved in mood regulation.
Comparación Con Compuestos Similares
1-(Thiophen-3-yl)propan-1-one can be compared with other thiophene-containing compounds:
Thiophene-2-carboxylic acid: Similar in structure but with a carboxyl group at the 2-position.
2-Acetylthiophene: Features an acetyl group at the 2-position instead of the 3-position.
Thiophene-3-carboxaldehyde: Contains an aldehyde group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its propanone group provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
1-thiophen-3-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCICFNKXBQWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51179-52-3 | |
| Record name | 1-(thiophen-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)
![4-[3-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2980757.png)

![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)
![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)


![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)
![Tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B2980779.png)
